molecular formula C15H10Cl2N2O B12911011 6,9-Dichloro-N-methylacridine-4-carboxamide CAS No. 86187-39-5

6,9-Dichloro-N-methylacridine-4-carboxamide

Cat. No.: B12911011
CAS No.: 86187-39-5
M. Wt: 305.2 g/mol
InChI Key: JVTHUGYDGOVXMP-UHFFFAOYSA-N
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Description

6,9-Dichloro-N-methylacridine-4-carboxamide is a polycyclic aromatic compound featuring an acridine core substituted with chlorine atoms at positions 6 and 9, a methyl group on the carboxamide nitrogen, and a carboxamide functional group at position 2. This compound is synthesized through multi-step reactions, starting with the conversion of 2,2-iminodibenzoic acid to 9-chloroacridine-4-carbonyl chloride, followed by amidation with N-methylamine derivatives .

Properties

CAS No.

86187-39-5

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

6,9-dichloro-N-methylacridine-4-carboxamide

InChI

InChI=1S/C15H10Cl2N2O/c1-18-15(20)11-4-2-3-10-13(17)9-6-5-8(16)7-12(9)19-14(10)11/h2-7H,1H3,(H,18,20)

InChI Key

JVTHUGYDGOVXMP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for 6,9-Dichloro-N-methylacridine-4-carboxamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,9-Dichloro-N-methylacridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation reactions can produce acridine N-oxides .

Scientific Research Applications

6,9-Dichloro-N-methylacridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,9-Dichloro-N-methylacridine-4-carboxamide involves its interaction with various molecular targets. In medicinal chemistry, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The acridine scaffold is central to this compound’s activity. Below is a comparative analysis with structurally related analogs:

Table 1: Substituent Comparison
Compound Name Core Structure Substituents (Positions) Functional Groups Key Features
6,9-Dichloro-N-methylacridine-4-carboxamide Acridine Cl (6,9); N-methyl (carboxamide) Carboxamide (C4) Dual chloro substitution
9-Chloroacridine-4-carboxamide Acridine Cl (9); NH2 (carboxamide) Carboxamide (C4) Mono-chloro, unmodified amide
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2); CH3 (6) Carboxylic acid (C4) Heterocyclic pyrimidine core

Key Observations :

  • Acridine vs.

Crystallographic and Conformational Insights

For example:

  • Torsion Angles: In 4-(Dimethylamino)benzohydrazide, the C9–N1–C1–C2 torsion angle (3.50°) suggests a near-planar arrangement, which may parallel the acridine derivatives’ planar stacking behavior .
  • Hydrogen Bonding : The absence of a primary amide in this compound likely reduces intermolecular H-bonding compared to unmethylated analogs.

Biological Activity

6,9-Dichloro-N-methylacridine-4-carboxamide is a synthetic compound belonging to the acridine family, characterized by its unique structural features, including dichloro substituents and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}Cl2_2N2_2O, with a molecular weight of approximately 269.11 g/mol. The acridine backbone contributes to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that compounds in the acridine class, including this compound, exhibit significant biological activities. These activities include:

  • Antimicrobial Properties : Studies have shown that acridine derivatives can possess antimicrobial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
  • Anticancer Activity : Molecular docking studies suggest that this compound may interact with proteins involved in cancer progression. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects .

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets:

  • Binding Affinity : Interaction studies have indicated that this compound may bind to enzymes and receptors implicated in cancer and bacterial resistance mechanisms. Such interactions are crucial for elucidating its therapeutic potential.
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of acridines, including this compound, exhibit cytotoxic effects on various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer) .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
9-Amino-5-chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamideContains an amino group and a dimethylamino side chainEnhanced solubility and potential for modified biological activity
3-Chloro-10-methylacridin-9(10H)-oneMethyl substituent at position 10Different pharmacological profile due to methylation
N-(2-(Dimethylamino)ethyl)-5-methylacridine-4-carboxamideDimethylamino ethyl side chainPotentially improved bioavailability compared to others

This table highlights the diversity within the acridine class while emphasizing the unique characteristics of this compound due to its specific substitutions.

Case Studies

Several case studies have documented the efficacy of acridine derivatives in clinical settings:

  • Cytotoxicity Studies : A study evaluated various acridine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values below 25 µM for several tested lines, suggesting significant cytotoxic potential .
  • Antibacterial Activity : Another study focused on the antibacterial properties of acridine derivatives. The findings revealed that certain compounds displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of compounds like this compound.

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